Cas no 881743-64-2 (4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide)

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide is a synthetic nicotinamide derivative featuring a substituted phenyl and piperazinyl moiety, which may confer enhanced binding affinity and selectivity in pharmacological applications. Its structural design incorporates a tert-butyl amide group, potentially improving metabolic stability and bioavailability. The compound's methylphenyl and methylpiperazinyl substituents suggest utility in targeting specific receptor interactions, making it a candidate for research in medicinal chemistry. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. This compound is suitable for exploratory investigations in drug discovery, particularly where tailored nicotinamide-based scaffolds are of interest.
4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide structure
881743-64-2 structure
Product Name:4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide
CAS No:881743-64-2
MF:C22H30N4O
MW:366.499804973602
MDL:MFCD11113418
CID:1919355
PubChem ID:11660631
Update Time:2025-06-10

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide Chemical and Physical Properties

Names and Identifiers

    • 3-PYRIDINECARBOXAMIDE, N-(1,1-DIMETHYLETHYL)-4-(2-METHYLPHENYL)-6-(4-METHYL-1-PIPERAZINYL)-
    • 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide
    • N-(1,1-Dimethylethyl)-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide (ACI)
    • N-(tert-Butyl)-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
    • MFCD11113418
    • 881743-64-2
    • KW2G298YS7
    • N-tert-butyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide
    • N-tert-butyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
    • N-(1,1-Dimethylethyl)-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide
    • MDL: MFCD11113418
    • Inchi: 1S/C22H30N4O/c1-16-8-6-7-9-17(16)18-14-20(26-12-10-25(5)11-13-26)23-15-19(18)21(27)24-22(2,3)4/h6-9,14-15H,10-13H2,1-5H3,(H,24,27)
    • InChI Key: YHLMFPXIBLVCHL-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C2C(C)=CC=CC=2)=CC(N2CCN(C)CC2)=NC=1)NC(C)(C)C

Computed Properties

  • Exact Mass: 366.24196159g/mol
  • Monoisotopic Mass: 366.24196159g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 48.5Ų

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide Pricemore >>

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4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide Production Method

Production Method 1

Reaction Conditions
1.1 4 h, 100 °C
Reference
Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives
Hoffmann-Emery, Fabienne; et al, Journal of Organic Chemistry, 2006, 71(5), 2000-2008

Production Method 2

Reaction Conditions
1.1 70 - 75 °C; 75 °C → 110 °C; 4 h, 110 °C; 90 - 100 °C
1.2 Reagents: Sulfuric acid Solvents: Toluene ,  Water ;  pH 7 - 8, 20 - 30 °C
Reference
Process optimization of intermediate synthesis for Netupitant production
Cheng, Chao; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2019, 33(6), 1450-1456

Production Method 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  < 25 °C; 70 - 75 °C; 2 h, 70 - 75 °C; 75 °C → 20 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  20 °C; 20 °C → 50 °C; 1 h, 50 °C
1.3 Reagents: Water ;  1 h, 50 °C
1.4 Reagents: Sulfuric acid ;  50 °C; < 30 °C
2.1 70 - 75 °C; 75 °C → 110 °C; 4 h, 110 °C; 90 - 100 °C
2.2 Reagents: Sulfuric acid Solvents: Toluene ,  Water ;  pH 7 - 8, 20 - 30 °C
Reference
Process optimization of intermediate synthesis for Netupitant production
Cheng, Chao; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2019, 33(6), 1450-1456

Production Method 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt; 18 h, 30 °C
1.2 Reagents: Acetic acid ;  15 min, 0 °C
1.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ;  1 h, rt
2.1 4 h, 100 °C
Reference
Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives
Hoffmann-Emery, Fabienne; et al, Journal of Organic Chemistry, 2006, 71(5), 2000-2008

Production Method 5

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  2.5 h, 80 °C
1.2 40 min, < 25 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt; 18 h, 30 °C
2.2 Reagents: Acetic acid ;  15 min, 0 °C
2.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ;  1 h, rt
3.1 4 h, 100 °C
Reference
Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives
Hoffmann-Emery, Fabienne; et al, Journal of Organic Chemistry, 2006, 71(5), 2000-2008

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide Raw materials

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide Preparation Products

Additional information on 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide

Comprehensive Overview of 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide (CAS No. 881743-64-2)

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide, with the CAS number 881743-64-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, belongs to the class of nicotinamide derivatives, which are known for their diverse biological activities. The presence of a piperazinyl moiety and a methylphenyl group in its structure makes it a subject of interest for researchers exploring novel therapeutic agents.

The compound's unique structure, featuring a nicotinamide core, positions it as a potential candidate for targeting specific enzymatic pathways. Recent studies have highlighted the role of nicotinamide derivatives in modulating cellular processes, which aligns with the growing interest in precision medicine and targeted drug delivery. Researchers are particularly intrigued by its potential applications in neurodegenerative diseases and metabolic disorders, areas where piperazine-containing compounds have shown promise.

In the context of drug discovery, 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide stands out due to its optimized pharmacokinetic properties. The inclusion of a tert-butyl group (2-methyl-2-propanyl) enhances its stability, while the methylpiperazine moiety contributes to its solubility and bioavailability. These features make it a valuable scaffold for designing next-generation therapeutics, especially in the realm of small-molecule inhibitors.

The compound's CAS No. 881743-64-2 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry. Users often inquire about its synthesis methods, biological targets, and potential clinical applications. Given the rising demand for personalized medicine, this compound's ability to interact with specific receptors or enzymes could pave the way for innovative treatments. For instance, its structural similarity to known kinase inhibitors has sparked investigations into its efficacy against cancer-related pathways.

From a synthetic chemistry perspective, the preparation of 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide involves multi-step reactions, including amide coupling and piperazine incorporation. Researchers emphasize the importance of high-yield protocols and green chemistry principles to ensure sustainability. This aligns with the broader trend of environmentally friendly synthesis, a topic frequently discussed in scientific forums and industry reports.

In summary, 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide (CAS No. 881743-64-2) represents a compelling area of study in modern pharmacology and chemical biology. Its structural complexity and potential therapeutic applications make it a focal point for researchers aiming to address unmet medical needs. As the scientific community continues to explore its properties, this compound may soon emerge as a cornerstone in the development of innovative drugs.

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